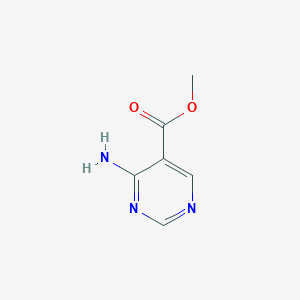

Methyl 4-aminopyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGFEYSMPKNABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596644 | |

| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714975-53-8 | |

| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of Methyl 4 Aminopyrimidine 5 Carboxylate

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

Traditional methods for constructing the pyrimidine ring remain fundamental in organic synthesis. These pathways typically involve the formation of the heterocyclic core from acyclic precursors or the modification of existing pyrimidine structures.

The most common and direct approach to the pyrimidine skeleton is through cyclocondensation reactions. This strategy involves the reaction of a three-carbon dielectrophilic component with a C-N-C nucleophilic unit, such as an amidine, urea, or guanidine (B92328) derivative.

For the synthesis of the 4-aminopyrimidine-5-carboxylate scaffold, a typical cyclocondensation would involve the reaction of a suitably substituted three-carbon precursor with formamidine. The key precursor must contain the required carboxylate group (or a precursor like a nitrile) and a leaving group or functionality that facilitates ring closure and subsequent aromatization to yield the 4-amino substitution pattern. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates are prepared through the cyclocondensation of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium, demonstrating a pathway to a 4-aminopyrimidine (B60600) fused system. mdpi.comnih.govresearchgate.net This highlights the versatility of cyclization from ortho-aminonitrile precursors to form the 4-aminopyrimidine moiety. mdpi.com

A general representation of this approach is outlined below:

| Precursor 1 (C-C-C unit) | Precursor 2 (N-C-N unit) | Conditions | Product Core |

| Methyl 2-(ethoxymethylene)-2-cyanoacetate | Formamidine | Base catalysis, Heat | 4-aminopyrimidine-5-carboxylate |

| Methyl 2-formyl-3-aminocrotonate | Formamidine | Acid/Base catalysis | 4-aminopyrimidine-5-carboxylate |

This table represents generalized pathways for pyrimidine synthesis through cyclocondensation.

Complex pyrimidine derivatives often necessitate multi-step synthetic sequences. These routes offer the flexibility to introduce specific functional groups in a controlled manner. A multi-step synthesis might begin with simpler, commercially available starting materials and build the pyrimidine ring through a series of reactions.

For example, a synthetic route could start with the construction of a partially saturated pyrimidine ring, which is then oxidized or otherwise modified to achieve the desired aromatic 4-aminopyrimidine-5-carboxylate. One patented process for a related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, involves reacting α-formyl-β-formylaminopropionitrile sodium salt with acetamidine (B91507) hydrochloride, followed by hydrolysis, showcasing a multi-step approach from acyclic precursors. google.com While syntheses of some pyrimidine carboxylate isomers can be low-yielding and require laborious purification, they exemplify the multi-step approach of building the core first and then performing functional group interconversions. ucla.edu

An alternative to building the pyrimidine ring from scratch is to modify a pre-existing, suitably functionalized pyrimidine. This is a powerful strategy for accessing specific substitution patterns that may be difficult to achieve directly via cyclocondensation.

A key strategy for synthesizing methyl 4-aminopyrimidine-5-carboxylate is through nucleophilic aromatic substitution. This involves:

Synthesis of a Precursor: Preparation of a pyrimidine ring with a good leaving group, such as a halogen, at the 4-position. For example, methyl 4-chloropyrimidine-5-carboxylate serves as an excellent precursor.

Amination: Displacement of the chloro group with an amino group by reacting the precursor with ammonia (B1221849) or a protected ammonia equivalent.

Another viable functionalization route involves the reductive dehalogenation of a chloro-substituted aminopyrimidine. A known intermediate, Methyl 4-amino-2-chloropyrimidine-5-carboxylate , can be synthesized and subsequently dehalogenated at the 2-position to yield the target compound. nih.govnih.gov This selective removal of the chlorine atom, typically achieved through catalytic hydrogenation, provides a clean route to the desired product without affecting the other functional groups.

| Precursor Compound | Reagent/Reaction | Product |

| Methyl 4-chloropyrimidine-5-carboxylate | Ammonia (NH₃) | This compound |

| Methyl 4-amino-2-chloropyrimidine-5-carboxylate nih.govnih.gov | H₂, Pd/C (Catalytic Hydrogenation) | This compound |

This table illustrates functionalization strategies for synthesizing the target compound.

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of classical synthetic methods, such as harsh reaction conditions, long durations, and modest yields, advanced approaches focusing on catalysis and alternative energy sources have been developed.

The use of catalysts in pyrimidine synthesis has become increasingly prevalent, offering improved efficiency, selectivity, and sustainability. Both metal-based and organocatalysts have been successfully employed.

Heterogeneous Catalysis: Recent research has demonstrated the use of NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30 as a benign, reusable heterogeneous catalyst for synthesizing 4-amino pyrimidine analogues. rsc.org This system works efficiently under microwave irradiation, highlighting a green chemistry approach. rsc.org

Homogeneous Catalysis: Various metal complexes have been shown to catalyze the formation of pyrimidines. For instance, gold complexes can mediate the [2+2+2] cycloaddition of alkynes with nitriles to form 4-aminopyrimidines. mdpi.com Similarly, iridium- and manganese-mediated four-component synthesis from amidines and alcohols has been reported. mdpi.com

Biocatalysis and Organocatalysis: Non-metallic catalysts like β-cyclodextrin have been used to catalyze the synthesis of pyrimidine derivatives in aqueous media, providing an inexpensive, non-toxic, and recyclable option. mdpi.com

| Catalyst System | Reaction Type | Advantages |

| NiTiO₃/Montmorillonite K30 rsc.org | Multi-component condensation | High yields, Reusable, Eco-friendly |

| Gold (Au) complexes mdpi.com | [2+2+2] Cycloaddition | Access to polysubstituted pyrimidines |

| Iridium (Ir) / Manganese (Mn) mdpi.com | Four-component reaction | Efficient C-N bond formation |

| β-cyclodextrin mdpi.com | Multi-component condensation | Aqueous medium, Recyclable, Non-toxic |

This table summarizes various catalytic systems used in the synthesis of pyrimidine derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nanobioletters.comnih.gov

The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave protocols. nanobioletters.com For instance, a one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methylcyanoacetate, and thio-barbituric acid in water under microwave irradiation yields pyrimidine-fused heterocycles in high yields (78–94%) within 3–6 minutes. nih.gov Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has also been efficiently conducted using microwave assistance. nih.gov

The advantages of this technology are evident when comparing reaction outcomes with traditional methods:

| Synthesis | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Pyrano[2,3-d]pyrimidines | 4-5 hours | 3-6 minutes | Significant | nih.gov |

| 4-Amino pyrimidine analogues | Several hours | 5 minutes | Significant | rsc.org |

| Pyrimidine-anchored derivatives | >12 hours | 15-25 minutes | Significant | nih.govsemanticscholar.org |

This table compares conventional heating with microwave-assisted protocols for the synthesis of pyrimidine derivatives.

This eco-friendly method often allows for solvent-free reactions or the use of green solvents like water, further enhancing its appeal for modern organic synthesis. rsc.orgnih.gov

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pyrimidine derivatives is an area of active research, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and catalyst-free conditions. ijpsr.com While specific green synthesis routes for this compound are not extensively detailed, principles from the synthesis of analogous pyrimidine compounds can be applied. Methodologies such as microwave-assisted synthesis and the use of water as a green solvent have proven effective in producing related structures with high yields and short reaction times. nih.govnih.gov For instance, one-pot, three-component condensation reactions under microwave irradiation in water have been established for synthesizing pyrano[2,3-d]pyrimidine-6-carboxylates, achieving yields of 78–94% in just 3–6 minutes without a catalyst. nih.govnih.gov These approaches minimize the use of volatile organic compounds and reduce energy consumption compared to conventional heating methods. ijpsr.com

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Used for one-pot condensation reactions to form pyrimidine-fused heterocycles. | Drastically reduced reaction times (3-6 minutes), high yields (78-94%). | nih.govnih.gov |

| Use of Green Solvents | Employing water as a solvent instead of traditional organic solvents like DMF or THF. | Environmentally benign, safe, and cost-effective. | nih.gov |

| Catalyst-Free Reactions | Designing synthetic pathways that do not require a catalyst for the key bond-forming steps. | Avoids contamination of the product with metal catalysts, simplifies purification, and reduces cost. | nih.gov |

| Mechanochemistry (Mortal-Pastel Method) | Grinding reactants together to initiate a chemical reaction, often solvent-free. | Reduces or eliminates the need for solvents, leading to a cleaner reaction process. | ijpsr.com |

Scalable Synthesis Development for Industrial Application

The development of a scalable synthesis for this compound is crucial for its potential industrial applications. A common and scalable approach involves the condensation of a three-carbon building block with an amidine source. One documented route involves reacting a crude enolate, derived from methyl 3,3-dimethoxypropanoate and methyl formate, with guanidine hydrochloride in dimethylformamide (DMF). echemi.com This mixture is heated to 100°C for several hours. Upon cooling and addition of water, the product precipitates and can be collected by filtration. echemi.com This method has been reported to produce the desired product on a significant scale (63 g), demonstrating its potential for scale-up. echemi.com

Key considerations for industrial application include reaction temperature, pressure, time, and the use of protective atmospheres. google.com For large-scale processes, optimizing solvent volume is critical; for example, syntheses that require vast excesses of solvents like glacial acetic acid are economically and environmentally unfeasible for industrial production. google.com Therefore, process development focuses on concentrating reaction mixtures, optimizing catalyst loading, and ensuring straightforward product isolation, such as precipitation and filtration, which are amenable to industrial equipment. google.com

| Parameter | Industrial Process Consideration | Example/Rationale | Reference |

|---|---|---|---|

| Starting Materials | Readily available and cost-effective precursors. | Use of guanidine hydrochloride and derivatives of propanoate. | echemi.com |

| Solvent | Minimal volume, recyclable, and safe. | DMF is effective but requires careful handling and recovery. Processes avoiding large excesses of solvents like acetic acid are preferred. | echemi.comgoogle.com |

| Reaction Conditions | Controlled temperature (e.g., 90-120°C) and pressure (1-10 bar) for safety and consistency. | Heating at 100°C under a nitrogen atmosphere ensures consistent reaction progress and prevents side reactions. | echemi.comgoogle.com |

| Product Isolation | Simple, efficient methods like precipitation and filtration. | The product precipitates upon addition of water, allowing for easy collection without complex chromatographic purification. | echemi.com |

| Yield & Purity | High yield and purity to minimize waste and downstream processing. | A two-step process yielded 61% of the final product. | echemi.com |

Chemical Reactivity and Derivatization Strategies

The chemical architecture of this compound offers three primary sites for chemical modification: the pyrimidine ring itself, the exocyclic amino group, and the methyl ester group. This versatility allows for the synthesis of a diverse library of derivatives through various chemo-transformations.

The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by a leaving group at the C2, C4, or C6 positions. While the parent compound lacks an inherent leaving group, derivatives such as Methyl 4-amino-2-chloropyrimidine-5-carboxylate serve as valuable intermediates. nih.govresearchgate.net The chlorine atom at the C2 position can be readily displaced by a variety of nucleophiles. Similarly, studies on related ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate show that the chloro group is displaced by nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org These reactions typically proceed by heating the chloro-pyrimidine with the nucleophile in a suitable solvent, leading to a range of substituted pyrimidine products. nih.gov

| Nucleophile | Reagent Example | Resulting Functional Group at C4 | Reference |

|---|---|---|---|

| Amine | Dimethylamine | -N(CH₃)₂ | rsc.org |

| Alkoxide | Sodium Phenoxide | -OPh | rsc.org |

| Thiolate | Sodium Thiophenoxide | -SPh | rsc.org |

| Hydroxide | Sodium Hydroxide | -OH (leading to pyrimidone tautomer) | pensoft.net |

Modern cross-coupling reactions provide powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering alternatives to traditional SNAr reactions. rsc.org For pyrimidine systems, these methods are particularly useful for introducing aryl, alkyl, or amino substituents. Copper-promoted C-N cross-coupling reactions have been developed for the synthesis of 2-aminopyrimidines from 3,4-dihydropyrimidin-1H-2-thiones and various amines. rsc.org This strategy involves an oxidative dehydrosulfurative coupling and demonstrates the utility of copper catalysis in forming C-N bonds with the pyrimidine core. rsc.org While palladium catalysis is common for such transformations, there is growing interest in transition-metal-free methods, which can be achieved under thermal conditions, sometimes promoted by acids or bases, to avoid potential metal contamination of the final products. researchgate.net These reactions typically involve a halogenated pyrimidine precursor to engage in the catalytic cycle.

The primary amino group at the C4 position is a versatile handle for derivatization. It can readily undergo standard reactions typical of aromatic amines. Acylation, for instance, can be achieved by reacting the compound with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Alkylation can introduce alkyl substituents onto the amino nitrogen. Another important transformation is diazotization, where the amino group is converted to a diazonium salt using nitrous acid. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of functionalities, including halogens, cyano, or hydroxyl groups, although the stability of pyrimidine diazonium salts can be a limiting factor. In the synthesis of related aminoglycoside antibiotics, amino groups are often converted to formamido or acetamido derivatives to modulate biological activity. nih.gov

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | -NH-C(O)CH₃ (Acetamide) |

| Sulfonylation | Toluenesulfonyl chloride, Base | -NH-SO₂-Tol (Sulfonamide) |

| Alkylation | Methyl iodide, Base | -NHCH₃ or -N(CH₃)₂ |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | -NH-CHR₂ (Secondary Amine) |

The methyl ester at the C5 position is susceptible to several important transformations. The most common is hydrolysis to the corresponding carboxylic acid. pensoft.net This is typically achieved through saponification, which involves heating the ester with an aqueous base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The carboxylic acid is a key intermediate for further modifications, such as amide bond formation using peptide coupling reagents. pensoft.net

Transesterification is another useful reaction, allowing for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl). This is generally accomplished by heating the methyl ester in an excess of another alcohol in the presence of a catalytic amount of acid or base. This transformation can be used to alter the solubility or other physicochemical properties of the molecule.

Annulation Reactions and Construction of Fused Pyrimidine Systems (e.g., Pyrimidopyrimidines)

The unique arrangement of a nucleophilic amino group ortho to an electrophilic carboxylate group makes this compound an ideal precursor for annulation reactions, which are processes that involve the formation of a new ring fused to an existing one. A primary application of this chemistry is the synthesis of pyrimido[4,5-d]pyrimidines, a class of bicyclic heterocycles with significant interest in medicinal chemistry.

A key transformation in this regard is the reaction of this compound with guanidine. This reaction provides a direct and efficient route to constructing the second pyrimidine ring, leading to the formation of 2,4-diaminopyrimido[4,5-d]pyrimidin-7(8H)-one. In this process, the guanidine molecule acts as a three-atom synthon (N-C-N) that condenses with the C4-amino and C5-ester functionalities of the starting material.

The reaction is typically carried out by heating the two components in a suitable solvent, often in the presence of a base to facilitate the reaction. The resulting fused-ring system is a highly functionalized scaffold that can be used for further synthetic modifications.

| Starting Material | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Guanidine Hydrochloride | 2,4-Diaminopyrimido[4,5-d]pyrimidin-7(8H)-one | Heating in a high-boiling point solvent (e.g., ethanol, DMF) with a base (e.g., sodium ethoxide) |

Mechanistic Investigations of Key Synthetic Transformations

The cyclocondensation reaction between this compound and guanidine to form the pyrimido[4,5-d]pyrimidine (B13093195) system proceeds through a well-understood, multi-step mechanism. While specific kinetic studies on this exact reaction are not extensively detailed in peer-reviewed journals, the mechanism can be confidently proposed based on established principles of organic chemistry and analogous transformations. nih.gov

The proposed mechanism involves two principal stages: initial formation of an acylguanidine intermediate followed by an intramolecular cyclization.

Nucleophilic Acyl Substitution: The reaction initiates with a nucleophilic attack from one of the amino groups of the guanidine molecule on the electrophilic carbonyl carbon of the methyl ester group at the C5 position of the pyrimidine ring. This step forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a molecule of methanol (B129727) (CH₃OH), leading to the formation of a key intermediate: 4-amino-N-carbamimidoylpyrimidine-5-carboxamide (an acylguanidine).

This mechanistic pathway highlights the dual reactivity of the starting material, where the C4-amino and C5-carboxylate groups work in concert to facilitate the annulation process, providing a rational basis for the synthesis of complex heterocyclic structures from relatively simple precursors.

Advanced Spectroscopic Characterization and Analytical Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Methyl 4-aminopyrimidine-5-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in the molecule. Based on the structure of this compound, the ¹H NMR spectrum is expected to show four distinct signals. The protons on the pyrimidine (B1678525) ring (at positions 2 and 6) are chemically non-equivalent and are expected to appear as sharp singlets due to the absence of adjacent protons for coupling. The methyl ester protons will also appear as a singlet, typically in the upfield region. The amino group protons may present as a broader singlet, and its chemical shift can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data presented are predictive based on structural analysis and typical chemical shift values for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (pyrimidine ring) | ~8.5 - 9.0 | Singlet | 1H |

| H-6 (pyrimidine ring) | ~8.2 - 8.7 | Singlet | 1H |

| -OCH₃ (methyl ester) | ~3.8 - 4.0 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated, corresponding to each unique carbon atom. The spectrum would feature signals for the methyl ester carbon, the carbonyl carbon, and the four carbons of the pyrimidine ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the amino and carboxylate substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data presented are predictive based on structural analysis and typical chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester carbonyl) | ~165 - 170 |

| C-4 (pyrimidine ring) | ~158 - 163 |

| C-2 (pyrimidine ring) | ~155 - 160 |

| C-6 (pyrimidine ring) | ~150 - 155 |

| C-5 (pyrimidine ring) | ~105 - 110 |

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made in 1D NMR spectra.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. In the case of this compound, since all proton signals are expected to be singlets with no direct proton-proton coupling, a COSY spectrum would show no cross-peaks, confirming the isolated nature of the proton environments.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the carbon atoms to which they are directly attached. An HSQC experiment would be crucial for definitively assigning the pyrimidine ring protons and carbons. It would show a correlation between the proton signal at ~8.5-9.0 ppm and the carbon signal at ~155-160 ppm (C-2), and another correlation between the proton at ~8.2-8.7 ppm and the carbon at ~150-155 ppm (C-6). The methyl protons (~3.8-4.0 ppm) would correlate with the methyl carbon (~50-55 ppm).

Table 3: Expected HSQC Correlations for this compound

| Proton (¹H) Signal (δ, ppm) | Correlated Carbon (¹³C) Signal (δ, ppm) | Assignment |

|---|---|---|

| ~8.5 - 9.0 | ~155 - 160 | H-2 to C-2 |

| ~8.2 - 8.7 | ~150 - 155 | H-6 to C-6 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for gaining structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically causing little to no fragmentation. The analysis would confirm the molecular weight of the compound (153.14 g/mol ). The primary ion expected in the positive ion mode would be the protonated molecule [M+H]⁺.

Table 4: Expected Ions in ESI-MS for this compound

| Ion | Expected Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 154.1 | Protonated molecular ion |

Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. Plausible fragmentation pathways would include the loss of small neutral molecules such as methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is primarily used to analyze the purity of the compound and to identify and quantify components in a mixture. For GC-MS analysis, the compound must be sufficiently volatile and thermally stable.

The mass spectrometer in a typical GC-MS system uses a high-energy ionization method, such as Electron Ionization (EI). This results in the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. The resulting mass spectrum serves as a chemical fingerprint. For this compound, the molecular ion peak would be observed at an m/z of 153. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) radical (•OCH₃) to give an ion at m/z 122, or the loss of the entire carbomethoxy group (•COOCH₃) resulting in an ion at m/z 94.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands corresponding to its key structural features: the amino group, the ester group, and the pyrimidine ring.

The primary amine (NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The ester functional group is identified by a strong carbonyl (C=O) stretching band, usually appearing around 1711 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester are also observable in the 1300-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyrimidine ring are expected in the 1600-1450 cm⁻¹ range. Additionally, C-H stretching vibrations from the methyl group and the aromatic ring are anticipated around 3100-2850 cm⁻¹.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretching | 3500 - 3300 |

| Primary Amine (N-H) | Bending | 1650 - 1580 |

| Ester Carbonyl (C=O) | Stretching | ~1711 |

| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1450 |

| Ester (C-O) | Stretching | 1300 - 1000 |

X-ray Crystallography for Precise Solid-State Structural Determination

The analysis of this analogue revealed a monoclinic crystal system. nih.gov In the crystal structure, molecules are linked through intermolecular N—H···N hydrogen bonds, forming chains. nih.govresearchgate.net These chains, along with intramolecular N—H···O hydrogen bonds between the amino group and the carbonyl group, contribute to the stabilization of the crystal lattice. nih.gov The pyrimidine ring is reported to be nearly planar. nih.govresearchgate.net This structural information suggests that this compound would likely exhibit similar planarity and hydrogen bonding capabilities, which are crucial for its molecular interactions.

Table 2: Crystallographic Data for Methyl 4-amino-2-chloropyrimidine-5-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆ClN₃O₂ |

| Molecular Weight | 187.59 |

| Crystal System | Monoclinic |

| a (Å) | 3.9110 (8) |

| b (Å) | 10.136 (2) |

| c (Å) | 9.848 (2) |

| β (°) | 98.71 (3) |

| Volume (ų) | 385.89 (13) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

HPLC is a powerful tool for determining the purity of a compound with high accuracy and precision. For pyrimidine derivatives, reverse-phase HPLC is typically used, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. In studies of related compounds, HPLC has been used to confirm purity levels greater than 95%. nih.gov This method is essential for quality control, ensuring that the compound meets the required specifications for subsequent applications.

Thin-Layer Chromatography is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. nih.gov In the synthesis of pyrimidine derivatives, TLC is performed on silica (B1680970) gel (SiO₂) plates. nih.gov A small aliquot of the reaction mixture is spotted on the plate, which is then developed in an appropriate solvent system (eluent). The separation is based on the differential adsorption of the components onto the silica gel. The spots of the starting materials, intermediates, and the final product (this compound) will have different retention factor (Rf) values. The reaction is considered complete when the spot corresponding to the starting material has disappeared. Visualization is typically achieved under UV light (254 nm), where the aromatic pyrimidine ring absorbs light and appears as a dark spot. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is used to verify that the empirical formula of the synthesized compound matches its theoretical stoichiometric composition. For this compound (C₆H₇N₃O₂), the theoretical elemental composition can be calculated based on its molecular weight (153.14 g/mol ). nih.gov The experimental values obtained from the analysis of a pure sample are expected to be in close agreement (typically within ±0.4%) with the calculated values, thereby confirming the chemical formula. mdpi.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 47.06% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.62% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 27.45% |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and energetics that govern molecular behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost. For aminopyrimidine derivatives, DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbital (HOMO-LUMO) energies. acs.orgnih.gov

For a molecule like Methyl 4-aminopyrimidine-5-carboxylate, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)). acs.org These calculations can yield important energetic data, including the total energy, zero-point vibrational energy, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for an Aminopyrimidine Derivative *

| Parameter | Calculated Value |

| Total Energy (Hartree) | -XXX.XXXX |

| HOMO Energy (eV) | -X.XXX |

| LUMO Energy (eV) | -X.XXX |

| HOMO-LUMO Gap (eV) | X.XXX |

| Dipole Moment (Debye) | X.XXX |

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is invaluable for identifying the electron-rich and electron-poor regions of a molecule. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.gov

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the existence of different tautomeric forms. Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation of the methyl carboxylate group and the amino group. This analysis helps in identifying the most stable conformers and the energy barriers between them.

Tautomerism is a significant consideration for 4-aminopyrimidine (B60600) derivatives. The equilibrium between the amino and imino forms can be influenced by the solvent and substitution patterns. researchgate.net Quantum chemical calculations are instrumental in predicting the relative stabilities of these tautomers. By calculating the Gibbs free energies of the different tautomeric forms, it is possible to predict their equilibrium populations under various conditions. nih.gov

Table 2: Calculated Relative Energies of Tautomers for a 4-Aminopyrimidine Analogue *

| Tautomer | Relative Energy (kcal/mol) |

| Amino form | 0.00 |

| Imino form | +X.X |

Note: This table illustrates the type of data obtained from tautomeric equilibrium studies on a related 4-aminopyrimidine system. Specific values for this compound are not available in the reviewed sources.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein or nucleic acid. These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. remedypublications.com For this compound, this would involve docking the molecule into the active site of a relevant biological target. The process generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. uran.ua This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results for an Aminopyrimidine Derivative with a Kinase Target *

| Parameter | Value |

| Binding Affinity (kcal/mol) | -X.X |

| Key Interacting Residues | Amino Acid 1, Amino Acid 2 |

| Types of Interactions | Hydrogen bond, Hydrophobic |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

By analyzing these trajectories, it is possible to assess the stability of the binding pose predicted by docking, identify conformational changes in the protein upon ligand binding, and calculate binding free energies with greater accuracy. nih.gov These simulations can help to elucidate the detailed molecular mechanism by which a compound like this compound might inhibit its biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net A QSAR model is developed by calculating a set of molecular descriptors for a training set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new, untested compounds. For a class of compounds like aminopyrimidine derivatives, a QSAR study could help to identify the key structural features that are important for a particular biological effect, such as inhibitory activity against a specific enzyme. researchgate.net

Table 4: Example of Descriptors Used in QSAR Models for Aminopyrimidine Derivatives *

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Describes charge distribution |

| Steric | Molecular Weight | Relates to size and bulk |

| Hydrophobic | LogP | Measures lipophilicity |

| Topological | Wiener Index | Encodes molecular branching |

Note: This table lists common descriptors used in QSAR studies of aminopyrimidine-like molecules. A specific QSAR model for this compound has not been identified in the literature reviewed.

The development of a predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted activity.

In Silico Screening and Pharmacological Property Prediction

In silico screening has emerged as an indispensable tool in modern drug discovery, enabling the rapid assessment of virtual compounds for their potential therapeutic efficacy and pharmacokinetic profiles before their actual synthesis. This computational approach significantly reduces the time and cost associated with drug development by prioritizing candidates with favorable characteristics. For "this compound" and its analogs, these methods are used to predict their drug-likeness, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological targets.

Drug-Likeness and Physicochemical Properties

Table 1: Representative Predicted Physicochemical and Drug-Likeness Properties for Aminopyrimidine Carboxylate Scaffolds This table presents typical parameters evaluated for aminopyrimidine derivatives. The values are illustrative for this class of compounds.

| Property | Predicted Value Range | Lipinski's Rule of Five Guideline | Compliance Status |

|---|---|---|---|

| Molecular Weight (g/mol) | 150 - 180 | ≤ 500 | Compliant |

| LogP (Octanol/Water Partition) | -0.5 to 1.5 | ≤ 5 | Compliant |

| Hydrogen Bond Donors | 1 - 2 | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | 4 - 5 | ≤ 10 | Compliant |

| Molar Refractivity | 35 - 45 | 40 - 130 | Compliant |

| Topological Polar Surface Area (TPSA) | 75 - 85 Ų | ≤ 140 Ų | Compliant |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Beyond drug-likeness, in silico tools are employed to forecast the ADMET profile of a compound, which is crucial for determining its potential safety and efficacy. nih.govnih.gov These predictions help identify potential liabilities, such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity, early in the discovery process. chemmethod.com

Key ADMET parameters evaluated for pyrimidine (B1678525) derivatives include:

Absorption : Predictions for human intestinal absorption (HIA) indicate how well the compound might be absorbed from the gut into the bloodstream. mdpi.com

Distribution : This includes predictions of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism : Computational models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 family.

Excretion : Parameters related to the elimination of the compound from the body are assessed.

Toxicity : A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Table 2: Representative Predicted ADMET Profile for Aminopyrimidine Carboxylate Scaffolds This table illustrates the types of ADMET predictions commonly generated for drug candidates. The results are qualitative and representative for this class of compounds.

| ADMET Parameter | Prediction | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | Good | Likely to be well-absorbed orally. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |

| Distribution | ||

| Plasma Protein Binding | Moderate | Indicates a reasonable fraction of the drug will be free to exert its effect. |

| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Suggests lower potential for central nervous system side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |

Molecular Docking and Target Identification

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a biological target, typically a protein or enzyme. mdpi.com For compounds like this compound, docking studies can help identify potential protein targets and elucidate the mechanism of action at a molecular level. researchgate.netnih.gov For example, 4-aminopyrimidine analogs have been identified through scaffold docking strategies as potent inhibitors of protein kinases like p70S6K and Akt, which are implicated in cancer. nih.gov The process involves using the 3D crystal structure of a target protein and computationally placing the compound into the binding site to calculate a binding score, which estimates the strength of the interaction. mdpi.com Such studies have been performed on various pyrimidine derivatives to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netnih.govuran.ua These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding further structural optimization to enhance potency and selectivity. chemmethod.com

Biological Activities and Medicinal Chemistry Applications

Comprehensive Analysis of Biological Activities of Methyl 4-aminopyrimidine-5-carboxylate and its Derivatives

The this compound core structure and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Researchers have extensively modified this pyrimidine (B1678525) framework to explore and optimize its therapeutic potential across various disease models. These modifications have led to the discovery of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed analysis of these biological activities, supported by research findings.

Derivatives of the 4-aminopyrimidine (B60600) scaffold have shown considerable promise as anticancer agents. Their mechanism of action is often multifaceted, involving the direct inhibition of cancer cell growth, induction of programmed cell death, and interference with mechanisms that allow cancer cells to evade treatment.

Numerous studies have demonstrated the potent antiproliferative effects of this compound derivatives against a variety of human cancer cell lines. Thieno[2,3-d]pyrimidine (B153573) derivatives, a closely related class of compounds, have been a particular focus of investigation. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested for their in vitro antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.govnih.gov One of the most effective compounds from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. researchgate.net

Further research into aminopyrimidine derivatives has identified compounds with potent inhibitory activity against specific molecular targets crucial for cancer cell survival, such as the Epidermal Growth Factor Receptor (EGFR). A series of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) side chain were designed as inhibitors for EGFR mutations common in non-small cell lung cancer. nih.gov The most promising compound, A12, displayed strong anti-proliferative activity against H1975 lung cancer cells with an IC₅₀ value of 0.086 μM. nih.gov This compound also showed excellent kinase inhibitory activity against the drug-resistant EGFRL858R/T790M mutant, with an IC₅₀ value of 4.0 nM. nih.gov

Other studies have explored different structural modifications to the pyrimidine core. For example, 2,4-diaminopyrimidine (B92962) derivatives were synthesized and showed potent antitumor activities against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. rsc.org The most active compounds, 9k and 13f, exhibited IC₅₀ values in the low micromolar range across all tested cell lines. rsc.org Similarly, pyrimidine derivatives have been evaluated against various cancer cell lines, including colon adenocarcinoma (LoVo), cervical cancer (HeLa), and human leukemic lymphoblasts (CCRF-CEM), with all tested compounds showing inhibitory activity. nih.gov

Table 1: Antiproliferative Activity of Selected 4-Aminopyrimidine Derivatives

| Compound Class | Specific Compound | Target Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | Compound 2 | MCF-7 (Breast) | 4.3 µg/mL | nih.govresearchgate.net |

| Aminopyrimidine-thienopyridine | A12 | H1975 (Lung) | 0.086 µM | nih.gov |

| 2,4-Diaminopyrimidine | 9k | A549 (Lung) | 2.14 µM | rsc.org |

| 2,4-Diaminopyrimidine | 9k | HCT-116 (Colon) | 3.59 µM | rsc.org |

| 2,4-Diaminopyrimidine | 9k | PC-3 (Prostate) | 5.52 µM | rsc.org |

| 2,4-Diaminopyrimidine | 9k | MCF-7 (Breast) | 3.69 µM | rsc.org |

| 2,4-Diaminopyrimidine | 13f | A549 (Lung) | 1.98 µM | rsc.org |

| 2,4-Diaminopyrimidine | 13f | HCT-116 (Colon) | 2.78 µM | rsc.org |

| 2,4-Diaminopyrimidine | 13f | PC-3 (Prostate) | 4.27 µM | rsc.org |

| 2,4-Diaminopyrimidine | 13f | MCF-7 (Breast) | 4.01 µM | rsc.org |

Beyond simply halting proliferation, many 4-aminopyrimidine derivatives actively induce cancer cell death through apoptosis and by disrupting the normal progression of the cell cycle. The EGFR inhibitor A12, for example, was shown to effectively promote apoptosis in cancer cells, confirming its mechanism of action. nih.gov

Studies on other fused pyrimidine systems have provided further insight into these mechanisms. A fused benzo[h]chromeno[2,3-d]pyrimidine derivative was found to be most effective against the MCF-7 breast cancer cell line, causing cell cycle arrest primarily in the G1 phase. mdpi.com Similarly, a novel 2,4-diaminopyrimidine derivative, compound 9k, was found to block the cell cycle at the G2-M phase. rsc.org This compound also induced a significant decrease in the mitochondrial membrane potential, a key event that triggers the apoptotic cascade. rsc.org Research on certain benzofuran (B130515) carboxylate derivatives has also shown they can induce apoptosis and cause cell cycle arrest at the S and G2/M phases. mdpi.com This body of evidence indicates that pyrimidine-based compounds can intervene at critical checkpoints in a cancer cell's life cycle, leading to its elimination.

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.govnih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to expel therapeutic agents from the cell. nih.govresearchgate.net

Certain 4-aminopyrimidine derivatives have shown the ability to counteract this resistance. Specifically, a 4-amino-thieno[2,3-d]pyrimidine compound was identified as a modulator of ABC efflux pumps. nih.gov It demonstrated an EC₅₀ value of 1.02 μM in an assay measuring the accumulation of the chemotherapy drug daunorubicin, indicating its ability to inhibit the pump and restore drug sensitivity. nih.gov In another study, a series of novel pyrimidine derivatives were found to have a more potent influence on the activity of P-glycoprotein, a major MDR pump, in doxorubicin-resistant colon cancer cells than doxorubicin (B1662922) itself. nih.gov These findings highlight the potential of this chemical class to be used as chemosensitizers in combination with standard anticancer drugs to overcome MDR.

The versatility of the 4-aminopyrimidine scaffold extends to antimicrobial applications, with derivatives showing activity against bacteria, fungi, and viruses.

Thieno[2,3-d]pyrimidine derivatives have been reported to possess a broad spectrum of antimicrobial effects. nih.gov In one study, benzyl (B1604629) amides of 4,5-dimethylthienopyrimidines were found to be the most active against bacterial strains, particularly Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com Other research on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of Staphylococcus aureus and B. subtilis. pensoft.net

The antifungal potential of this class of compounds is also significant. Pyrimidine derivatives have been synthesized and evaluated against a wide range of phytopathogenic fungi, with many of the compounds demonstrating fungicidal activity. nih.gov Research into 5-aminoimidazole-4-carboxamidrazones, which share structural similarities, identified lead compounds for treating infections caused by Candida species. researchgate.netnih.gov

In the antiviral domain, 4-aminopyrimidine N-oxides have been tested against a broad panel of tick-borne encephalitis virus (TBEV) strains. The most potent compound, 2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol, displayed EC₅₀ values below 22 µM against all tested viral strains. nih.gov Furthermore, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Table 2: Antimicrobial Spectrum of Selected Pyrimidine Derivatives

| Compound Class | Activity Type | Target Organism | Observed Effect | Reference |

|---|---|---|---|---|

| 4,5-Dimethylthienopyrimidines | Antibacterial | Bacillus subtilis | High Activity | japsonline.com |

| 4,5-Dimethylthienopyrimidines | Antibacterial | Pseudomonas aeruginosa | High Activity | japsonline.com |

| Thiazolopyrimidine | Antifungal | Candida albicans | Moderate Resistance | ekb.eg |

| 4-Aminopyrimidine N-oxides | Antiviral | Tick-borne encephalitis virus (TBEV) | EC₅₀ < 22 µM | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Antiviral | Human coronavirus 229E | Remarkable Efficacy | mdpi.com |

Several pyrimidine derivatives have demonstrated significant anti-inflammatory properties. rsc.org The mechanism of action for these compounds often involves the inhibition of key inflammatory mediators. rsc.org For example, thieno[2,3-d]pyrimidines are reported to possess anti-inflammatory effects. nih.gov

Research into morpholinopyrimidine derivatives has provided specific mechanistic details. Certain compounds in this class were shown to dramatically reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharide (LPS), a potent inflammatory trigger. rsc.orgresearchgate.net Western blot analysis confirmed that these compounds also decreased the protein levels of iNOS and COX-2, thereby inhibiting the inflammatory response. rsc.org The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activity of crucial inflammatory molecules, including prostaglandin (B15479496) E₂, nitric oxide (NO), and various cytokines and chemokines. rsc.org This suggests that pyrimidine-based structures could be valuable leads for the development of new anti-inflammatory drugs.

Neuroprotective and Anti-Neuroinflammatory Effects

The 4-aminopyrimidine scaffold, a core component of the subject compound, is related to 4-aminopyridine (B3432731) (4-AP), a molecule investigated for its neurological effects. 4-AP and its derivatives have shown potential in providing neuroprotection and exerting anti-inflammatory effects in various models of neurological disease. nih.govresearchgate.net For instance, 4-AP has been found to suppress microglial activation and protect neurons in a model of Alzheimer's disease. nih.gov It achieved this by reducing the production of proinflammatory cytokines. nih.gov Furthermore, treatment with 4-AP derivatives has been shown to reduce the release of proinflammatory mediators from microglia when challenged with amyloid beta. nih.gov

In studies focused on demyelinating diseases like multiple sclerosis, 4-AP is an approved treatment that enhances nerve conduction. researchgate.netnih.gov Research into newly synthesized peptide derivatives of 4-AP indicates they can exhibit anti-inflammatory effects, potentially by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) and reducing antibody production in immune-induced inflammation models. researchgate.net Other studies have shown that specific 4-AP derivatives can reverse the effects of cuprizone-induced demyelination in mice, suggesting a protective effect on mature oligodendrocytes. nih.gov In a mouse model of severe burn injury, 4-AP was also found to significantly reduce the expression of pro-inflammatory cytokines like IL-1β and TNFα, while increasing anti-inflammatory markers. nih.gov These findings highlight the therapeutic potential of the broader 4-aminopyridine and related aminopyrimidine structures in mitigating neuroinflammation and promoting neuroprotection.

Mechanistic Studies of Biological Action

The therapeutic potential of compounds derived from the this compound scaffold is primarily rooted in their ability to interact with and modulate key biological macromolecules, such as enzymes and transcription factors.

Enzyme Inhibition and Modulation of Cellular Pathways

Derivatives of the 4-aminopyrimidine structure are prominent in the field of kinase inhibitor development, targeting a wide array of kinases involved in cancer cell proliferation, survival, and angiogenesis. mdpi.com

VEGFR-2 and c-Met: The 4-aminopyrimidine-5-carbaldehyde (B100492) oxime scaffold, a close relative of this compound, has been used to develop potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met kinase. nih.gov One such derivative, compound 18a, demonstrated significant inhibitory activity with IC50 values of 170 nM for VEGFR-2 and 210 nM for c-Met. nih.gov This dual inhibition is a strategic approach in cancer therapy, as both signaling pathways are crucial for tumor angiogenesis and progression. nih.gov Other research has focused on creating dual VEGFR-2 and B-Raf inhibitors by hybridizing 4-substituted aminopyrimidines with 2-thioxopyrimidines, yielding compounds with VEGFR-2 inhibitory IC50 values as low as 0.12 µM. nih.gov

EGFR: The pyrimidine-5-carbonitrile and 5-trifluoromethylpyrimidine frameworks, which share the core aminopyrimidine structure, have been explored for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR). One pyrimidine-5-carbonitrile derivative emerged as a highly potent EGFR inhibitor with an IC50 value of 8.29 nM. rsc.org Another derivative from this class showed potent activity against both wild-type EGFR (IC50 = 0.09 µM) and the resistant T790M mutant (IC50 = 4.03 µM). rsc.org

B-Raf: Structure-based design has led to the discovery of highly potent aminopyrimidine-based inhibitors of B-Raf, particularly the V600E mutant, which is common in melanoma. nih.govacs.orgscite.ai By modifying the core structure, researchers developed amide-linked thieno[3,2-d]pyrimidine (B1254671) analogues that showed strong efficacy in preclinical models. nih.govacs.orgscite.ai

Aurora Kinases: The 4-aminopyrimidine scaffold is a key component in many inhibitors of Aurora kinases, which are critical for cell mitosis. mdpi.com A number of potent and orally bioavailable thieno[2,3-d]pyrimidine derivatives have been developed as Aurora kinase inhibitors, with the most active compounds showing IC50 values against Aurora B kinase as low as 0.2 nM and 3.8 nM. nih.govresearchgate.net Additionally, novel 2,4-disubstituted pyrimidines have been synthesized that inhibit both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. lookchem.com

BCR-ABL/SRC/p38 Kinase: The 4-aminopyrazolopyrimidine scaffold has been successfully utilized to develop inhibitors for the Src kinase family. nih.gov Compounds such as PP1 and PP2, which are based on this structure, inhibit LCK and Fyn kinases with IC50 values in the low nanomolar range (3–6 nM). nih.gov

Table 1: Kinase Inhibition Profiles of Representative 4-Aminopyrimidine Derivatives

| Kinase Target | Derivative Class | Representative IC50 Values |

|---|---|---|

| VEGFR-2 | 4-aminopyrimidine-5-cabaldehyde oxime | 170 nM nih.gov |

| c-Met | 4-aminopyrimidine-5-cabaldehyde oxime | 210 nM nih.gov |

| EGFR | Pyrimidine-5-carbonitrile | 8.29 nM rsc.org |

| B-Raf | Thieno[3,2-d]pyrimidine | Efficacious in xenograft models nih.govacs.org |

| Aurora B | Thieno[2,3-d]pyrimidine | 0.2 nM nih.govresearchgate.net |

| LCK (Src family) | 4-aminopyrazolopyrimidine | 3-6 nM nih.gov |

This table is for illustrative purposes and shows data for derivatives, not the parent compound this compound.

There is currently no publicly available scientific literature detailing the activity of this compound or its direct derivatives as inhibitors of IspF or other enzymes involved in the isoprenoid biosynthesis pathway.

Derivatives of pyrimidine-5-carboxylate have been identified as potent inhibitors of gene expression mediated by the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). nih.govscilit.comnih.gov A study focused on analogues of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate identified several compounds that could inhibit transcriptional activation by both AP-1 and NF-κB. nih.gov Further structure-activity relationship (SAR) studies on a related N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide confirmed that the carboxamide group at the 5-position of the pyrimidine ring is critical for this inhibitory activity. scilit.comnih.gov These transcription factors are key regulators of the inflammatory response, and their inhibition represents a significant therapeutic strategy for autoimmune and inflammatory diseases.

Receptor Agonist and Antagonist Profiling

While the primary focus of research on 4-aminopyrimidine derivatives has been on enzyme inhibition, some studies have touched upon their interaction with cell surface receptors. One investigation into thieno[2,3-d]pyrimidines, which are structurally related to the subject compound, identified derivatives that act as negative allosteric modulators of the dopamine (B1211576) D2 receptor. nih.gov This indicates a potential for this class of compounds to function as receptor antagonists, although this area remains less explored compared to their kinase inhibition profiles. Further comprehensive receptor screening would be necessary to fully characterize the agonist and antagonist activities of this compound and its derivatives.

Characterization of Molecular Interactions with Biological Targets

While direct and extensive experimental studies detailing the molecular interactions of this compound with specific biological targets are not widely published, its structural motifs provide a basis for predicting its binding behavior. The 4-aminopyrimidine core is a well-established pharmacophore known to engage in various non-covalent interactions with protein targets, particularly kinases.

The primary amino group at the 4-position and the nitrogen atoms within the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the recognition and binding of the molecule within the active sites of enzymes. For instance, in the context of kinase inhibition, the aminopyrimidine scaffold can mimic the adenine (B156593) base of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.

The ester group at the 5-position can also participate in hydrogen bonding or dipole-dipole interactions. Furthermore, the methyl ester provides a site for potential steric interactions that can influence binding affinity and selectivity. Computational docking studies on analogous 4-aminopyrimidine structures frequently show the pyrimidine ring situated within a hydrophobic pocket, with the amino and ring nitrogens forming critical hydrogen bonds that anchor the ligand. The substituent at the 5-position, in this case, the carboxylate, often extends towards the solvent-exposed region of the binding site, where it can be modified to enhance potency and modulate physicochemical properties.

Structure-Activity Relationship (SAR) Investigations in Drug Discovery

The 4-aminopyrimidine-5-carboxylate scaffold serves as a valuable template in drug discovery, and structure-activity relationship (SAR) studies on its derivatives have provided key insights for the development of potent and selective inhibitors of various biological targets.

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies on related pyrimidine series have demonstrated that modifications at each position of the this compound core can significantly impact biological activity.

The 4-Amino Group: Substitution on the exocyclic amino group can profoundly affect potency and selectivity. For instance, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, methylation of a linker attached to the 4-amino position was critical for selectivity. The presence of a hydrogen bond donor at this position is often crucial for interaction with the target protein.

The 5-Carboxylate Group: The methyl ester at the 5-position is a key site for modification. Conversion of the ester to an amide introduces a hydrogen bond donor and can lead to new interactions with the target, often enhancing potency. The nature of the substituent on the amide nitrogen can be varied to probe the steric and electronic requirements of the binding pocket. For example, in pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D, the length and branching of the alkyl chain on the amide were found to be critical for optimal inhibition.

The Pyrimidine Core: Modifications to the pyrimidine ring itself, such as the introduction of substituents at the 2- and 6-positions, can modulate the electronic properties of the ring and introduce new points of interaction. Aromatic or heteroaromatic substituents at these positions are often critical for recognition and binding at adenosine (B11128) receptors, for example.

The following table summarizes the general SAR trends observed for modifications on the 4-aminopyrimidine-5-carboxylate scaffold based on studies of analogous compounds.

| Position of Modification | Type of Modification | General Impact on Biological Activity |

| 4-Amino Group | Alkylation/Arylation | Can modulate selectivity and potency. Often a hydrogen bond donor is preferred. |

| 5-Carboxylate Group | Conversion to Amides | Generally enhances potency by introducing new hydrogen bonding interactions. |

| Variation of Amide Substituent | Allows for probing of steric and electronic features of the binding pocket to optimize activity. | |

| 2-Position | Introduction of Substituents | Can significantly alter the overall pharmacological profile and target selectivity. |

| 6-Position | Introduction of Substituents | Can influence binding affinity and selectivity, particularly for kinase and receptor targets. |

Rational Design Principles for Optimized Pharmacological Profiles

The rational design of drugs based on the this compound scaffold focuses on leveraging the SAR data to improve potency, selectivity, and pharmacokinetic properties. A key strategy involves identifying non-conserved regions in the target's active site that can be targeted with specifically designed substituents.

For instance, in the design of selective CDK9 inhibitors, structural differences between the active sites of CDK2 and CDK9 were exploited. By introducing substituents at the 5-position of the pyrimidine ring, a steric clash could be induced in the CDK2 active site, leading to enhanced selectivity for CDK9. The electronic properties of the substituent at the C-5 position also play a role, with chloro, bromo, and methyl groups leading to different selectivity profiles.

Another design principle involves modifying the molecule to extend into hydrophobic pockets within the active site. This can lead to favorable van der Waals interactions and increased binding affinity. Furthermore, the introduction of polar groups or groups capable of forming hydrogen bonds can improve solubility and other drug-like properties. Computational modeling and structure-based drug design are invaluable tools in rationally applying these principles to optimize the pharmacological profile of lead compounds derived from this compound.

Strategic Applications in Pharmaceutical Development

This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of more complex and biologically active molecules.

Role as a Key Synthetic Intermediate for Bioactive Compounds

The chemical reactivity of this compound makes it a valuable starting material for the construction of a diverse range of heterocyclic compounds. The amino and ester functionalities provide convenient handles for further chemical transformations.

For example, the amino group can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This amide coupling is a common strategy to build larger molecules and explore SAR, as seen in the synthesis of pyrimidine-5-carboxamide derivatives.

Patents and research articles describe the use of this compound and its close analogs in the synthesis of inhibitors for various enzymes, including kinases and phospholipases, as well as receptor antagonists. Its utility as an intermediate is underscored by its commercial availability and its frequent appearance in synthetic schemes for novel therapeutic agents.

Precursor for Nucleoside Analog Synthesis (e.g., Cytidine (B196190) Derivatives)

A significant application of pyrimidine derivatives, including those related to this compound, is in the synthesis of nucleoside analogs. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. They function by mimicking natural nucleosides and interfering with the synthesis of DNA and RNA or the function of polymerases.

While the direct conversion of this compound to a cytidine analog is not the most common route, the pyrimidine core is fundamental to the structure of cytidine. Synthetic strategies often involve the construction of the pyrimidine ring with the desired substituents before coupling it to a ribose or deoxyribose sugar moiety. The 4-amino group is characteristic of cytidine, and the 5-carboxylate offers a position for modification to create novel cytidine derivatives with altered biological properties. For instance, chemically modified derivatives of cytidine bearing a 5-(N-substituted-carboxamide) group have been developed as reagents for aptamer discovery. The synthesis of these modified nucleosides can involve the modification of a pre-existing nucleoside or the de novo synthesis of the pyrimidine base followed by glycosylation.

Development of Novel Antiviral Agents

The 4-aminopyrimidine-5-carboxylate scaffold is a subject of significant interest in the search for new antiviral therapies. While research may not always focus on the methyl ester specifically, the core structure is integral to derivatives showing activity against a range of viruses. The strategic placement of the amino and carboxylate groups on the pyrimidine ring allows for diverse chemical modifications, enabling the synthesis of compounds that can interact with various viral or host-cell targets.

Research has demonstrated that pyrimidine derivatives can exhibit potent antiviral effects. For instance, a study on 4,5-dihydroxypyrimidine methyl carboxylates identified them as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a crucial enzyme for viral replication. Several analogs in this series demonstrated moderate antiviral activity in cell-based assays, with EC50 values ranging from 14.4 to 22.8 μM. nih.gov Similarly, other modified pyrimidine structures, such as 4-aminopyrimidine N-oxides, have been tested against the tick-borne encephalitis virus (TBEV), showing efficacy against multiple strains. researchgate.net One of the most potent compounds in that study displayed EC50 values below 22 µM against all tested viral strains. researchgate.net

Furthermore, pyrimido[4,5-d]pyrimidines, which can be synthesized from aminopyrimidine precursors, have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.gov These findings underscore the value of the aminopyrimidine framework as a privileged scaffold for designing novel antiviral agents that can target different viral families. nih.gov The reactivity of the carboxylate group in this compound makes it an ideal starting point for creating more complex derivatives, such as amides and other functionalized molecules, to optimize antiviral potency and selectivity.

| Compound Class | Viral Target | Reported Activity (EC50) | Reference |

|---|---|---|---|

| 4,5-Dihydroxypyrimidine Methyl Carboxylates | Human Cytomegalovirus (HCMV) | 14.4 – 22.8 μM | nih.gov |

| 4-Aminopyrimidine N-oxides | Tick-Borne Encephalitis Virus (TBEV) | < 22 µM | researchgate.net |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Efficacious | nih.gov |

Identification of Lead Compounds for Therapeutic Development

The 4-aminopyrimidine core is a well-established "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets, particularly protein kinases. The functional groups of this compound provide ideal vectors for chemical exploration, allowing medicinal chemists to synthesize libraries of compounds and identify leads for various diseases.

Derivatives of the 4-aminopyrimidine scaffold have been successfully developed as potent and selective inhibitors of enzymes implicated in cancer and other disorders. For example, fused thieno[2,3-d]pyrimidine-6-carboxylates, which share the core aminopyrimidine ester feature, have been identified as powerful inhibitors of several protein kinases, including:

Aurora B kinase: with IC50 values as low as 0.2 nM.

Tie-2 kinase: with one of the most active compounds showing an IC50 of 0.07 µM.

Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1).

These kinases are crucial regulators of cell proliferation and survival, and their inhibition is a key strategy in anticancer therapy. nih.gov

Beyond cancer, aminopyrimidine derivatives are being explored for other therapeutic applications. Novel 6-dialkylaminopyrimidine carboxamides have emerged from high-throughput screening as having potent antitubercular activity, suggesting a novel mechanism of action against Mycobacterium tuberculosis. nih.gov Furthermore, the core structure is being used to design inhibitors of beta-amyloid cleaving enzyme-1 (BACE1) for the treatment of Alzheimer's disease and inhibitors of the PI3K/Akt/mTOR pathway. lktlabs.com These examples highlight the versatility of the this compound scaffold as a starting point for generating diverse lead compounds for therapeutic development.

Contribution to Vitamin B1 Analog and Intermediate Synthesis

This compound is structurally related to key intermediates in the biosynthesis and industrial synthesis of thiamine (B1217682) (Vitamin B1). Thiamine is an essential nutrient composed of a pyrimidine ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. cornell.edu The pyrimidine precursor required for the biological synthesis of thiamine is 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). researchgate.net

The 4-aminopyrimidine-5-carboxylate structure serves as a valuable synthetic precursor to the biologically relevant HMP moiety. The carboxylate group (-COOCH3) is at a higher oxidation state than the hydroxymethyl group (-CH2OH) found in HMP. Through standard chemical reduction reactions, the methyl ester can be converted into the corresponding alcohol. This alcohol, 4-amino-5-hydroxymethyl-2-methylpyrimidine, can then be phosphorylated by kinases to yield the HMP-PP intermediate necessary for the final enzymatic coupling with the thiazole moiety to form thiamine. nih.gov

Furthermore, the corresponding carboxylic acid, 2-methyl-4-amino-5-pyrimidine carboxylic acid, has been identified as a urinary metabolite of thiamine. newdrugapprovals.org This confirms that the 4-aminopyrimidine-5-carboxylic acid skeleton is directly relevant to the metabolic lifecycle of Vitamin B1 in biological systems. This dual role as both a potential synthetic intermediate and a metabolic product underscores its importance in the context of vitamin chemistry.

Biochemical Research Contributions

Studies on Enzyme Kinetics and Inhibition